molecular formula C17H12ClNO3 B5674662 3-(4-chlorophenyl)-4-(4-methoxybenzylidene)-5(4H)-isoxazolone

3-(4-chlorophenyl)-4-(4-methoxybenzylidene)-5(4H)-isoxazolone

Cat. No. B5674662
M. Wt: 313.7 g/mol
InChI Key: RRGWEXNQPGWEPV-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of isoxazolone derivatives, including compounds similar to 3-(4-chlorophenyl)-4-(4-methoxybenzylidene)-5(4H)-isoxazolone, typically involves the cyclization of hydroxylamine derivatives with β-diketones or β-ketoesters in the presence of acid or base catalysts. While specific details on the synthesis of this exact compound might not be readily available, similar compounds have been synthesized through variations of these methods, highlighting the versatility and adaptability of isoxazolone chemistry in generating a wide range of derivatives for further study and application (Perkins et al., 2003).

Molecular Structure Analysis

Isoxazolone derivatives exhibit interesting molecular structures that have been extensively studied using crystallographic techniques and theoretical calculations. The molecular geometry, vibrational frequencies, and potential electrostatic maps of similar isoxazolone compounds have been determined, providing insights into their structural configurations and the effects of different substituents on their properties (Brancatelli et al., 2011).

Chemical Reactions and Properties

Isoxazolones participate in various chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For example, they can undergo reactions with nucleophiles leading to the formation of substituted derivatives or engage in catalyzed insert reactions to construct aminomethylidene isoxazolone derivatives. These reactions underscore the chemical versatility of isoxazolones and their utility in the synthesis of complex organic molecules (Zhu et al., 2019).

Physical Properties Analysis

The physical properties of isoxazolone derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular configuration and the nature of their substituents. Crystallographic studies provide valuable information on the solid-state structure of these compounds, including hydrogen bonding patterns and molecular packing, which can affect their physical properties and stability (Kumarasinghe et al., 2009).

properties

IUPAC Name

(4Z)-3-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-21-14-8-2-11(3-9-14)10-15-16(19-22-17(15)20)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGWEXNQPGWEPV-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-chlorophenyl)-4-(4-methoxybenzylidene)isoxazol-5(4H)-one

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